molecular formula C10H9FO B1440618 2-(4-Fluorophenyl)cyclopropanecarbaldehyde CAS No. 372183-93-2

2-(4-Fluorophenyl)cyclopropanecarbaldehyde

Cat. No. B1440618
M. Wt: 164.18 g/mol
InChI Key: AYYCJDWIXBZFRT-UHFFFAOYSA-N
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Patent
US09422240B2

Procedure details

Instead of styrene, 4-fluorostyrene (10.0 g) was used and treated by the same techniques as in Reference Example 23-1(1) and (2) as well as Reference Example 19-1 to give the titled compound as a colorless oil (4.48 g).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C=CC1C=CC=CC=1.[F:9]C1C=CC(C=C)=CC=1.[C:18]1([C@H:24]2[CH2:26][C@H:25]2[CH2:27][OH:28])[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1>>[F:9][C:21]1[CH:22]=[CH:23][C:18]([CH:24]2[CH2:26][CH:25]2[CH:27]=[O:28])=[CH:19][CH:20]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC1=CC=CC=C1
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
FC1=CC=C(C=C)C=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)[C@@H]1[C@@H](C1)CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C=C1)C1C(C1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.48 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.